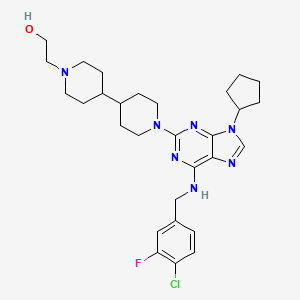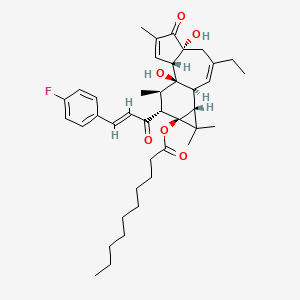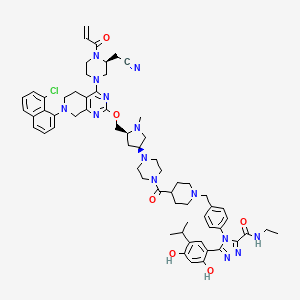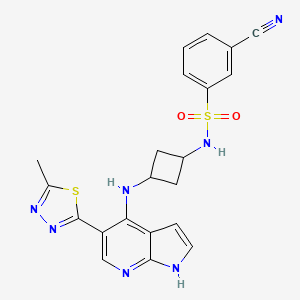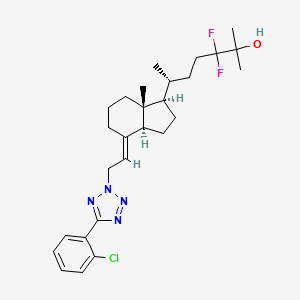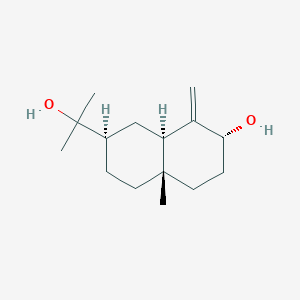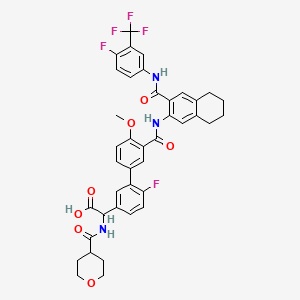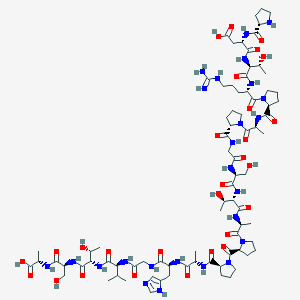
Tumour-associated MUC1 epitope
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The tumour-associated MUC1 epitope is a specific region of the mucin 1 (MUC1) protein, which is overexpressed and aberrantly glycosylated in many epithelial cancers, including breast, ovarian, and pancreatic cancers . This epitope is recognized by the immune system as a marker of cancer cells, making it a valuable target for cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tumour-associated MUC1 epitope involves solid-phase peptide synthesis (SPPS) to create glycopeptide antigens. The synthesis typically starts with the assembly of glycosylated amino acids, followed by the conjugation of these glycopeptides with carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to enhance immunogenicity . The reaction conditions often involve the use of trifluoroacetic acid and anisole under argon protection at room temperature .
Industrial Production Methods: Industrial production of MUC1 glycopeptides can be scaled up using automated peptide synthesizers. The process includes the synthesis of glycosylated threonine monomers, followed by their incorporation into the peptide chain using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
化学反応の分析
Types of Reactions: The tumour-associated MUC1 epitope undergoes various chemical reactions, including glycosylation, oxidation, and conjugation. Glycosylation is a critical modification that enhances the immunogenicity of the epitope .
Common Reagents and Conditions: Common reagents used in these reactions include glycosylated amino acids, trifluoroacetic acid, and anisole. The reactions are typically carried out under mild conditions to preserve the integrity of the glycopeptide .
Major Products: The major products formed from these reactions are glycosylated MUC1 peptides, which can be further conjugated with carrier proteins to form vaccine candidates .
科学的研究の応用
The tumour-associated MUC1 epitope has numerous scientific research applications:
作用機序
The tumour-associated MUC1 epitope exerts its effects by interacting with the immune system. It is recognized by dendritic cells and macrophages, which present the epitope to T cells, leading to the activation of cytotoxic T lymphocytes (CTLs) and the production of antibodies . These immune responses target and destroy cancer cells expressing the MUC1 epitope . The molecular targets involved include major histocompatibility complex (MHC) molecules and various immune receptors .
類似化合物との比較
Uniqueness: The tumour-associated MUC1 epitope is unique due to its specific glycosylation pattern, which is not found in normal cells. This makes it an ideal target for cancer immunotherapy, as it minimizes the risk of autoimmune reactions .
特性
分子式 |
C80H127N25O28 |
|---|---|
分子量 |
1887.0 g/mol |
IUPAC名 |
(3S)-4-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |
InChIキー |
PWNGANMXYYXQIH-CQZRLPCDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


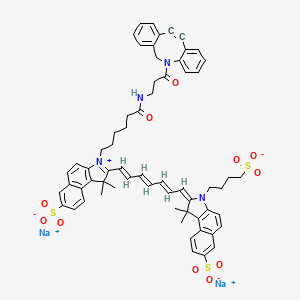
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
